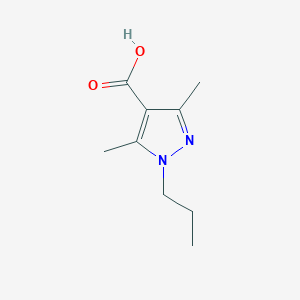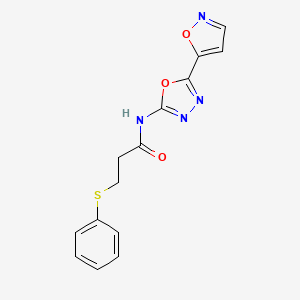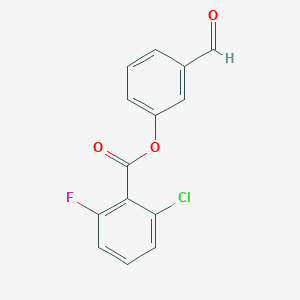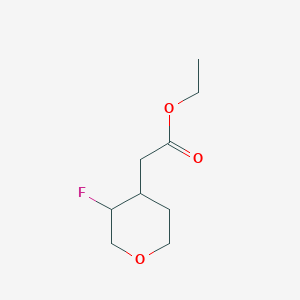![molecular formula C10H13ClN2 B2549129 2-chloro-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine CAS No. 40316-89-0](/img/structure/B2549129.png)
2-chloro-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine is a compound that can be inferred to have significance in the field of organic chemistry, particularly in the synthesis of various heterocyclic compounds. Although the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related chlorinated pyridines and their utility in synthesizing complex molecules, which can be extrapolated to understand the potential uses and importance of 2-chloro-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine.
Synthesis Analysis
The synthesis of chlorinated pyridines often involves multi-step reactions, starting from simpler pyridine derivatives. For instance, the synthesis of 2-chloro-3-(2',2',2'-trifluoroethoxy)-pyridine involves Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, starting from nicotinamide . Similarly, 2-chloro-4-(piperidin-1-ylmethyl)pyridine is synthesized from 2-amino-4-methylpyridine through chlorination and subsequent condensation with piperidine . These methods suggest that the synthesis of 2-chloro-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine would likely involve chlorination and functionalization steps tailored to introduce the desired pyrrolidine moiety.
Molecular Structure Analysis
The molecular structure of chlorinated pyridines is characterized by the presence of a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. The chloro substituents and other functional groups attached to this ring can significantly influence the molecule's reactivity and physical properties. For example, the crystal structure of a palladium complex with a chloropyridine ligand reveals a square-planar coordination with specific bond lengths and angles, indicating how the pyridine ring interacts with metal centers .
Chemical Reactions Analysis
Chlorinated pyridines are versatile intermediates in organic synthesis. They can undergo various chemical reactions, including electrophilic substitution, coupling reactions, and annulations. The paper discussing the construction of imidazo(pyrido)[1,2-a]pyridines and imidazo(pyrido)[3,2,1-ij][1,8]naphthyridines through DABCO-catalyzed tandem annulations highlights the reactivity of chlorinated pyridines in forming complex heterocyclic structures . These reactions are crucial for the development of pharmaceuticals and agrochemicals.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated pyridines are influenced by the presence of the chlorine atom and other substituents. Chlorine atoms can increase the molecule's density and boiling point due to their relatively high atomic mass and the possibility of intermolecular interactions. The chemical properties, such as reactivity and stability, are also affected by the substituents' electronic and steric effects. For example, the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide involves optimizing reaction conditions to achieve high yield and purity, indicating the importance of understanding these properties for efficient chemical synthesis .
Wissenschaftliche Forschungsanwendungen
Pyridine Derivatives in Scientific Research
Pyridine derivatives are crucial in medicinal chemistry due to their wide range of biological activities. They have been extensively studied for their potential in treating various conditions, including viral infections, inflammation, and cancer. Pyridine-based compounds have shown a significant role in developing chemosensors, highlighting their versatility beyond pharmacological applications. These compounds' ability to interact with different metals, forming stable complexes, is particularly noteworthy, enhancing their pharmacological effects and bioavailability (Alshamrani, 2023; Amer et al., 2021).
Pyrrolidine Ring in Drug Discovery
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is widely utilized in medicinal chemistry. It's incorporated into compounds for treating human diseases, leveraging its sp3-hybridization for pharmacophore space exploration, contributing to stereochemistry, and enhancing three-dimensional coverage due to its non-planarity. Bioactive molecules featuring pyrrolidine rings exhibit selectivity for various targets, demonstrating the scaffold's critical role in designing novel therapeutic agents (Li Petri et al., 2021).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c1-13-7-3-5-9(13)8-4-2-6-12-10(8)11/h2,4,6,9H,3,5,7H2,1H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGZWGGGKAPRAN-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-2-[[1-(2-phenylbutanoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2549047.png)

![4-Methoxy-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2549049.png)





![7-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2549060.png)
![N-benzyl-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2549062.png)

![1-[(1R,8S)-9-Azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-9-yl]-2-chloropropan-1-one](/img/structure/B2549065.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-6-nitro-2-oxochromene-3-carboxamide](/img/structure/B2549067.png)
![[1,1'-Biphenyl]-3,3'-diyldimethanol](/img/structure/B2549068.png)